

A Comparative Guide to Confirming the Absolute Configuration of Sophoraflavanone H Derivatives

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Compound of Interest							
Compound Name:	Sophoraflavanone H						
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For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is a critical determinant of its biological activity. For complex natural products like **Sophoraflavanone H** and its derivatives, which show promise in antimicrobial and antitumor applications, unambiguous confirmation of stereochemistry is paramount for advancing research and development.[1] This guide provides a comparative overview of the primary methods used to determine the absolute configuration of these intricate molecules, supported by experimental approaches and computational data.

Primary Methods for Absolute Configuration Determination

The absolute configuration of **Sophoraflavanone H** was definitively established through the total synthesis of the molecule, where the key stereochemical features were confirmed using a combination of X-ray crystallography on a synthetic intermediate and Circular Dichroism (CD) spectroscopy of synthetic derivatives.[1] These methods, alongside other chiroptical techniques and computational analysis, form the gold standard for stereochemical elucidation.



Method	Principle	Advantages	Limitations	Application to Sophoraflavano ne H
Single-Crystal X-ray Crystallography	Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.	Provides an unambiguous and highly detailed 3D structure.	Requires a high-quality single crystal, which can be difficult to obtain for complex natural products.	The absolute configuration of a key synthetic intermediate (a 2,3-diaryl-2,3-dihydrobenzofura n derivative) was determined, providing a solid anchor for the stereochemistry of the final Sophoraflavanon e H molecule.[1] The crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 1968420.[1]
Electronic Circular Dichroism (ECD) Spectroscopy	Measures the differential absorption of left and right circularly polarized light by a chiral molecule.	Highly sensitive to stereochemistry, requires small amounts of sample, and can be used for	Interpretation can be complex and often requires comparison with reference compounds or	The CD spectrum of synthetic derivatives of Sophoraflavanon e H was investigated to establish the



		molecules in solution.	computational modeling.	absolute configuration.[1] Comparison with calculated spectra for model compounds confirmed the stereochemistry at the C-2 position.
Vibrational Circular Dichroism (VCD) Spectroscopy	Measures the differential absorption of left and right circularly polarized infrared light.	Provides a larger number of stereochemically sensitive bands than ECD, offering a more robust dataset for comparison with theoretical calculations.	Requires more specialized equipment and can be more computationally intensive for accurate spectral prediction.	While not explicitly reported for Sophoraflavanon e H, VCD is a powerful alternative for confirming the absolute configuration of complex flavonoids.[2][3]
Optical Rotatory Dispersion (ORD)	Measures the change in the angle of rotation of plane-polarized light as a function of wavelength.	Can provide information about the overall chirality of a molecule and identify chromophores near stereocenters.	The resulting curves can be complex and less informative than ECD for detailed stereochemical analysis.	ORD is a classical method that could be used as a complementary technique for Sophoraflavanon e H derivatives.

Experimental and Computational Protocols Single-Crystal X-ray Crystallography



This technique provides the most definitive evidence for the absolute configuration of a molecule.

Methodology:

- Crystal Growth: High-quality single crystals of the target molecule or a suitable derivative are grown. This is often the most challenging step and may involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling). For **Sophoraflavanone H**, a synthetic intermediate was used for crystallization.[1]
- Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
- Structure Solution and Refinement: The diffraction data is processed to determine the unit
 cell dimensions and space group. The positions of the atoms in the crystal lattice are
 determined using computational methods. The final structure is refined to achieve the best fit
 with the experimental data.
- Absolute Configuration Assignment: For chiral molecules crystallizing in a noncentrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD is a powerful chiroptical technique that is highly sensitive to the stereochemistry of a molecule. When combined with computational methods, it can provide a reliable assignment of the absolute configuration.

Experimental Protocol:

- Sample Preparation: A solution of the purified compound is prepared in a suitable transparent solvent (e.g., methanol, acetonitrile) at a known concentration.
- Instrumentation: The ECD spectrum is recorded on a spectropolarimeter. The instrument measures the difference in absorbance between left and right circularly polarized light as a function of wavelength.



- Data Acquisition: The spectrum is typically scanned over a wavelength range that covers the electronic transitions of the chromophores in the molecule (e.g., 200-400 nm for flavonoids).
- Data Analysis: The resulting spectrum shows positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's stereochemistry.

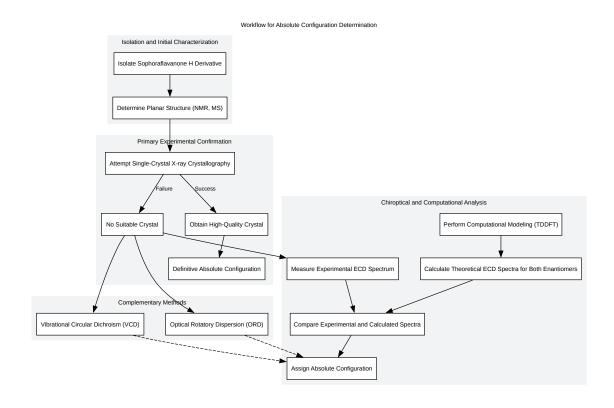
Computational Protocol (TDDFT):

- Conformational Search: A thorough conformational search of the molecule is performed using molecular mechanics (e.g., MMFF94) or semi-empirical methods to identify all lowenergy conformers.
- Geometry Optimization: The geometries of the identified conformers are optimized using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
- ECD Calculation: Time-Dependent DFT (TDDFT) is used to calculate the excitation energies and rotational strengths for each optimized conformer.
- Spectral Simulation: The calculated ECD spectra for each conformer are Boltzmannaveraged based on their relative energies to generate a final theoretical spectrum.
- Comparison: The theoretical ECD spectrum is then compared with the experimental spectrum. A good match between the two allows for a confident assignment of the absolute configuration.[4][5][6]

Visualizing the Workflow and Biological Context Workflow for Absolute Configuration Determination

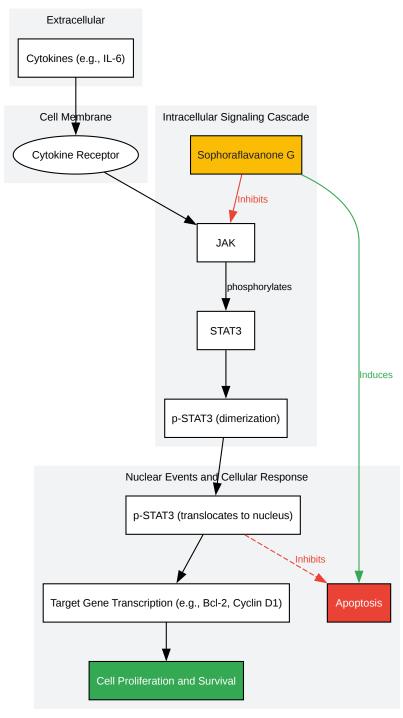
The following diagram illustrates a typical workflow for determining the absolute configuration of a novel natural product derivative, integrating both experimental and computational approaches.



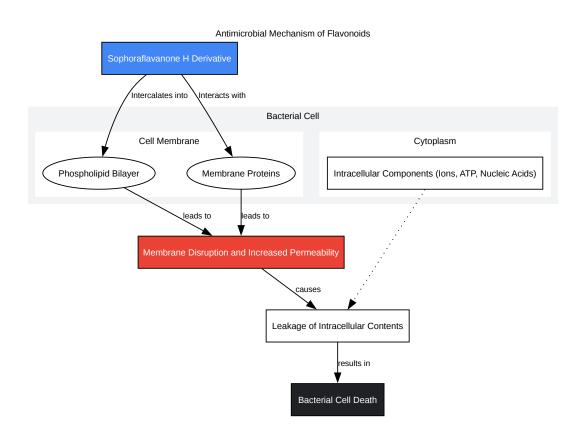




Antitumor Mechanism of Sophoraflavanone G via STAT3 Inhibition







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